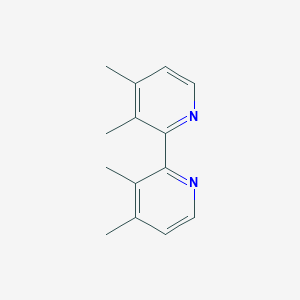

3,3',4,4'-Tetramethyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylpyridin-2-yl)-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-7-15-13(11(9)3)14-12(4)10(2)6-8-16-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUWXIVMJCCOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C2=NC=CC(=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 ,4,4 Tetramethyl 2,2 Bipyridine

Cross-Coupling Strategies for Bipyridine Synthesis

Cross-coupling reactions are powerful tools for forming C–C bonds, and they represent the most common approach for synthesizing unsymmetrical and symmetrical bipyridines. rsc.org These methods typically involve the reaction of a pyridine (B92270) derivative bearing a leaving group (like a halogen) with an organometallic pyridine derivative, catalyzed by a transition metal, most commonly palladium or nickel. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing the bipyridine scaffold. nih.gov These reactions offer good yields and tolerate a wide range of functional groups. The synthesis of 3,3',4,4'-Tetramethyl-2,2'-bipyridine via these methods would typically involve the coupling of a 3,4-dimethylpyridine (B51791) precursor.

Suzuki Coupling: This reaction involves the coupling of a pyridyl halide or triflate with a pyridylboronic acid or ester. For the target molecule, this could be achieved through the homocoupling of 2-halo-3,4-dimethylpyridine in the presence of a palladium catalyst and a diboron (B99234) reagent, or the cross-coupling of 2-halo-3,4-dimethylpyridine with a 3,4-dimethyl-2-pyridylboronic acid derivative. nih.gov Imidazolium salts have been reported as effective ligands for the palladium catalyst in Suzuki couplings for bipyridine synthesis. nih.gov

Stille Coupling: The Stille reaction couples a pyridyl halide with a pyridylorganotin compound. The synthesis of nonsymmetrical, functionalized bipyridines has been successfully achieved using Stille couplings between a halopyridine and a pyridyltin derivative. researchgate.net A similar strategy could be applied by coupling 2-halo-3,4-dimethylpyridine with a 2-(trialkylstannyl)-3,4-dimethylpyridine.

Negishi Coupling: This method utilizes a pyridylzinc halide, which is coupled with a pyridyl halide. The Negishi coupling has been employed for preparing 2,2'-bipyridine (B1663995) derivatives and is noted for its utility in drug discovery and development. nih.gov The synthesis of the target compound would proceed via the reaction of a 2-halo-3,4-dimethylpyridine with a (3,4-dimethylpyridin-2-yl)zinc halide in the presence of a palladium catalyst such as Pd(dba)₂ with a suitable phosphine (B1218219) ligand like XPhos. nih.gov

| Reaction Type | Pyridine A Derivative | Pyridine B Derivative | Typical Catalyst/Ligand |

| Suzuki | 2-Halo-3,4-dimethylpyridine | 3,4-Dimethyl-2-pyridylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ / Imidazolium salt |

| Stille | 2-Halo-3,4-dimethylpyridine | 2-(Trialkylstannyl)-3,4-dimethylpyridine | Pd(PPh₃)₄ |

| Negishi | 2-Halo-3,4-dimethylpyridine | (3,4-Dimethylpyridin-2-yl)zinc halide | Pd(dba)₂ / XPhos |

Nickel catalysts offer a more cost-effective alternative to palladium for synthesizing bipyridines. nih.gov Nickel-catalyzed reductive homocoupling of 2-halopyridines is a particularly efficient method for producing symmetrical 2,2'-bipyridines. nih.govnih.gov This approach typically uses a reducing agent, such as zinc or manganese powder, in the presence of a nickel salt. nih.govwisc.edu

For the synthesis of this compound, the reductive dimerization of 2-chloro- or 2-bromo-3,4-dimethylpyridine (B1592094) would be a direct route. Ligand-free systems, for instance using NiCl₂·6H₂O, have been shown to be effective, as the bipyridine product itself can act as a ligand for the nickel center, facilitating the reaction. nih.govwisc.edu

| Reactant | Catalyst | Reductant | Key Feature |

| 2-Chloro-3,4-dimethylpyridine | NiCl₂·6H₂O | Mn powder | Simple, ligand-free conditions. wisc.edu |

| 2-Bromo-3,4-dimethylpyridine | NiBr₂(PPh₃)₂ | Zn powder | Mild conditions. nih.gov |

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C–C bonds, using readily available and stable carboxylic acids as coupling partners. rsc.orgresearchgate.net This method avoids the need for pre-formed organometallic reagents. rsc.org In the context of bipyridine synthesis, this could involve the coupling of a pyridinecarboxylic acid with a pyridine C–H bond or another pyridine derivative. nih.gov

One reported strategy involves the palladium-catalyzed reaction between picolinic acid (pyridine-2-carboxylic acid) and pyridine, which combines decarboxylation with C–H activation. nih.gov Applying this logic, a potential route to this compound could involve the coupling of 3,4-dimethylpicolinic acid with 3,4-dimethylpyridine. However, regioselectivity can be a challenge in C-H activation reactions. researchgate.net Another approach is the coupling of two molecules of a pyridinecarboxylic acid. It should be noted that some decarboxylation reactions can occur as unintended side reactions, for instance, during the microwave synthesis of metal complexes with carboxyl-substituted bipyridine ligands. nih.gov

Functionalization and Derivatization Pathways

Once the this compound core is synthesized, the methyl groups serve as handles for further functionalization, allowing for the creation of more complex ligands with tailored electronic and steric properties.

A highly effective method for the halogenation of methyl-substituted bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. researchgate.netorgsyn.org This approach offers high yields and selectivity compared to radical halogenation methods. orgsyn.org The general procedure involves the deprotonation of a methyl group using a strong base, typically lithium diisopropylamide (LDA), to form a carbanion. This anion is then "trapped" with trimethylsilyl chloride (TMSCl) to generate a stable trimethylsilylmethyl-bipyridine intermediate. researchgate.net

This silyl-activated intermediate can then react with an electrophilic halogen source, such as hexachloroethane (B51795) or hexabromocyclohexane, in the presence of a fluoride (B91410) ion source, to yield the desired halomethyl-bipyridine. researchgate.netorgsyn.org While this method has been explicitly detailed for the functionalization of 4,4'-dimethyl-2,2'-bipyridine (B75555), the principles are directly applicable to the methyl groups on the this compound scaffold to produce mono- or poly-halomethylated derivatives. researchgate.netorgsyn.org

General Steps for Halomethylation:

Deprotonation: Reaction of the methyl-bipyridine with LDA to generate a lithiated anion.

Silylation: Trapping the anion with TMSCl to form the trimethylsilylmethyl intermediate.

Halogenation: Reaction of the silyl (B83357) intermediate with an electrophilic halide source (e.g., C₂Cl₆) and a fluoride source to yield the chloromethyl derivative.

The synthesis of chiral bipyridine ligands is of great interest for applications in asymmetric catalysis. researchgate.netrsc.org Starting from an achiral scaffold like this compound, chirality can be introduced by modifying the existing methyl substituents.

One strategy involves the oxidation of the methyl groups to hydroxymethyl or formyl groups. These functionalized derivatives can then be engaged in asymmetric synthesis or coupled with chiral auxiliaries. For instance, a stereoselective synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand was achieved through a multi-step process that established chirality early and constructed the bipyridine ring in a key oxidative homocoupling step. rsc.org An alternative approach is a de novo synthesis where the pyridine rings are constructed and annulated onto a chiral building block derived from a natural source like a monoterpene. clentchem.com Furthermore, new classes of C₂-symmetric chiral ligands, such as bipyridine-N,N'-dioxides, have been developed and shown to be effective in asymmetric catalysis, demonstrating the potential for derivatizing the nitrogen atoms of the bipyridine core in addition to the substituents. rsc.org These general strategies highlight potential pathways for converting this compound into valuable chiral ligands.

Emerging Synthetic Approaches for Substituted Bipyridine Scaffolds

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of complex heterocyclic molecules like substituted bipyridines. These methods offer alternatives to traditional cross-coupling reactions, which often rely on expensive catalysts and pre-functionalized starting materials.

Transition-Metal-Free Cross-Coupling via Grignard Reagents

A significant development in the synthesis of bipyridines is the use of transition-metal-free ligand-coupling reactions. One such method involves the reaction of Grignard reagents with pyridylsulfonium salts. acs.orgacs.org This approach is advantageous due to its mild reaction conditions and broad functional group tolerance. nih.gov The reaction proceeds through a proposed sulfurane intermediate, which facilitates the coupling of the two pyridine rings. acs.orgacs.org This methodology allows for the synthesis of a variety of 2,2'-, 2,3'-, and 2,4'-linked bipyridines and has been successfully applied to the synthesis of natural products. acs.org The use of "turbo" Grignard reagents (i-PrMgCl·LiCl) allows for in situ formation of the organometallic species from the corresponding halopyridines. acs.org

This method demonstrates considerable improvement over previous organolithium-based protocols, particularly for accessing 2,4'-bipyridine (B1205877) linkages and synthesizing multihalogenated bipyridines. acs.orgnih.gov The yields for this Grignard-based method are often comparable or superior to other sulfur-mediated coupling techniques. acs.orgacs.org

Table 1: Synthesis of Substituted Bipyridines using Grignard Reagents and Pyridylsulfonium Salts acs.org

| Entry | Pyridylsulfonium Salt | Grignard Reagent Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-pyridyl(diphenyl)sulfonium salt | 2-Iodopyridine | 2,2'-Bipyridine | 85 |

| 2 | 2-pyridyl(diphenyl)sulfonium salt | 3-Iodopyridine | 2,3'-Bipyridine | 88 |

| 3 | 2-pyridyl(diphenyl)sulfonium salt | 4-Iodopyridine | 2,4'-Bipyridine | 75 |

| 4 | 4-methoxy-2-pyridyl(diphenyl)sulfonium salt | 4-Fluoro-2-iodopyridine | 4'-Fluoro-4-methoxy-2,2'-bipyridine | 78 |

| 5 | 4-methoxy-2-pyridyl(diphenyl)sulfonium salt | 4-Bromo-2-iodopyridine | 4'-Bromo-4-methoxy-2,2'-bipyridine | 72 |

C-H Activation Strategies

Direct C-H activation is a powerful and atom-economical approach for the synthesis of substituted bipyridines, as it circumvents the need for pre-functionalization of the pyridine rings. rsc.orgnih.gov Palladium-catalyzed C-H arylation has been explored for the synthesis of biaryl compounds, including bipyridines. nih.gov These reactions often employ a directing group to achieve regioselectivity. nih.gov

A notable emerging strategy involves the C-H activation of pyridine N-oxides. rsc.orgnih.gov This method allows for the modular and scalable synthesis of a diverse array of cationically charged azaarenes. rsc.orgnih.gov For instance, the reaction of pyridine N-oxides with trimethylamine (B31210) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) as an activator leads to the formation of trimethylammonium-substituted bipyridines. rsc.org This approach is scalable and tolerates a variety of substituents on the bipyridine scaffold. rsc.org

Table 2: Synthesis of Cationic Bipyridyls via C-H Activation of Pyridine N-Oxides rsc.org

| Entry | Pyridine N-Oxide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2,2'-Bipyridyl N,N'-dioxide | 4,4'-Bis(trimethylammonium)-2,2'-bipyridyl bis(tetrafluoroborate) | 79 |

| 2 | 4,4'-Di-tert-butyl-2,2'-bipyridyl N-oxide | 4,4'-Di-tert-butyl-2-(trimethylammonium)-2'-bipyridyl tetrafluoroborate | 89 |

| 3 | 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridyl N,N'-dioxide | 4,4'-Bis(methoxycarbonyl)-6,6'-bis(trimethylammonium)-2,2'-bipyridyl bis(trifluoroacetate) | 78 |

| 4 | 5,5'-Dimethyl-2,2'-bipyridyl N,N'-dioxide | 5,5'-Dimethyl-6,6'-bis(trimethylammonium)-2,2'-bipyridyl bis(trifluoroacetate) | 48 |

Nickel-Catalyzed Homocoupling of 2-Halopyridines

Nickel-catalyzed reductive homocoupling of 2-halopyridines presents a cost-effective and efficient method for synthesizing symmetrical 2,2'-bipyridines. acs.org A significant advantage of some of the newer protocols is that they can be performed without the need for external ligands, which simplifies the reaction setup and purification. acs.orgnih.gov These reactions are typically catalyzed by a simple nickel salt, such as NiCl₂·6H₂O, with zinc powder acting as the reducing agent. acs.org

This ligand-free approach is in contrast to earlier nickel-catalyzed methods that required stoichiometric amounts of the nickel reagent and phosphine ligands. acs.org The success of the ligand-free system is attributed to the in situ formation of a Ni-bipyridine complex which acts as the active catalyst, and the complexation of the bipyridine product with Zn²⁺, which prevents catalyst inhibition. acs.org This methodology has demonstrated a broad substrate scope, tolerating various functional groups on the pyridine ring. acs.org

Table 3: Ligand-Free Nickel-Catalyzed Homocoupling of Substituted 2-Halopyridines acs.org

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromopyridine | 2,2'-Bipyridine | 92 |

| 2 | 2-Chloropyridine | 2,2'-Bipyridine | 85 |

| 3 | 4-Methyl-2-bromopyridine | 4,4'-Dimethyl-2,2'-bipyridine | 91 |

| 4 | 5-Bromo-2-bromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 88 |

| 5 | 6-Methyl-2-bromopyridine | 6,6'-Dimethyl-2,2'-bipyridine | 86 |

Coordination Chemistry of 3,3 ,4,4 Tetramethyl 2,2 Bipyridine Complexes

Formation of Metal Complexes with Diverse Transition and Lanthanide Metal Ions

3,3',4,4'-Tetramethyl-2,2'-bipyridine forms stable complexes with a variety of metal ions, acting as a bidentate chelating ligand through its two nitrogen atoms.

Lanthanide(III) complexes with bipyridine-based ligands are of significant interest due to their potential applications in bioimaging and sensors. The formation of stable complexes with Eu(III), Tb(III), Gd(III), and Sm(III) often involves additional chelating groups to satisfy the coordination number of the lanthanide ion. nih.gov For instance, 2,2'-bipyridine (B1663995) ligands bearing diethylenetriaminetetraacetic acid (DTTA) or 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) residues have been synthesized to create water-soluble and highly luminescent lanthanide complexes. mdpi.comresearchgate.net The nature of these appended chelating units significantly influences the photophysical properties of the resulting complexes. mdpi.com

For some Eu(III) complexes, transitioning from an acyclic DTTA to a cyclic DO3A-appended ligand leads to a notable increase in luminescence intensity and quantum yield. mdpi.com Conversely, a similar change in Tb(III) complexes often results in a decrease in luminescence intensity. mdpi.com While no luminescence was observed for the complexes of Sm(III) and Gd(III) in one study, likely due to inefficient energy transfer from the bipyridine ligand, the Eu(III) and Tb(III) complexes exhibited characteristic luminescence. nih.gov The Eu(III) complex, in particular, showed effective energy transfer from the TEMPO-bipyridine ligand to the chelated Eu(III) cation. nih.gov

| Lanthanide Ion | Ancillary Ligand | Observed Properties | Reference |

|---|---|---|---|

| Eu(III) | DTTA/DO3A | Increased luminescence with DO3A | mdpi.com |

| Tb(III) | DTTA/DO3A | Decreased luminescence with DO3A | mdpi.com |

| Eu(III) | TEMPO-appended bipyridine | Effective energy transfer and luminescence | nih.gov |

| Tb(III) | TEMPO-appended bipyridine | Very weak luminescence | nih.gov |

| Gd(III) | TEMPO-appended bipyridine | No luminescence observed | nih.gov |

| Sm(III) | TEMPO-appended bipyridine | No luminescence observed | nih.gov |

Ruthenium(II) polypyridine complexes are extensively studied for their photochemical and photophysical properties. The coordination of this compound to a Ru(II) center can influence the reactivity and electronic properties of the complex. The synthesis of both homoleptic and heteroleptic Ru(II) complexes with substituted bipyridine and phenanthroline ligands has been well-established. uark.edu In heteroleptic complexes, the introduction of different polypyridyl ligands allows for the fine-tuning of the complex's properties. nih.govmdpi.com

The geometry of these complexes is typically octahedral. rsc.org For instance, in dicarbonyl-ruthenium(II) complexes containing both asymmetric and symmetric bidentate polypyridyl ligands, the molecular structures have been determined by X-ray crystallography to distinguish their steric configurations. nih.gov The supporting ligands have been shown to affect the properties of the complexes, and different diastereomers can exhibit varied reactivities. mdpi.com

Bipyridine ligands readily form complexes with first-row transition metals like cobalt and copper. The complexation of Co(II) and Cu(II) with pyridine (B92270) and its methylated derivatives has been studied in acetonitrile. epa.govscispace.com These studies reveal the formation of multiple complex species, such as [ML]²⁺, [ML₂]²⁺, [ML₃]²⁺, and [ML₄]²⁺, where M is the metal ion and L is the pyridine-based ligand. scispace.com

For copper(II), mixed-ligand complexes containing a bipyridine and a hydrazone ligand have been synthesized and characterized. nih.gov Single-crystal X-ray diffraction of one such complex revealed a distorted square pyramidal geometry around the Cu(II) ion, with the two nitrogen atoms from the bipyridine ligand coordinating to the metal center. nih.gov The coordination geometry of copper(II) complexes with 2,2'-bipyridine can vary, adopting square pyramidal, trigonal bipyramidal, or octahedral structures depending on the reaction conditions. nih.gov

Osmium(II) complexes with bipyridine and terpyridine ligands have been a subject of interest due to their potential applications in catalysis and as photosensitizers. mdpi.commdpi.com These complexes typically form stable octahedral geometries. mdpi.com Electrochemical studies on various bis(terpyridine)osmium(II) complexes have been conducted to understand their redox behavior. mdpi.com Tris(bipyridine)osmium(II) complexes have also been electrochemically characterized. nih.gov

Palladium(II) is known to form square-planar complexes with 2,2'-bipyridine ligands. The reaction of [Pd(bpy)]²⁺ moieties with nucleobases leads to a variety of products, including 1:1, 1:2, and 2:2 complexes. rsc.org

This compound can also coordinate to main group elements like antimony. While specific studies on the coordination with this compound are limited, research on 2,2'-bipyridine complexes of antimony provides insight. For instance, the sequential abstraction of fluoride (B91410) ions from SbF₃ in the presence of 2,2'-bipyridine leads to a series of complexes with [SbF₂]⁺, [SbF]²⁺, and [Sb]³⁺ acceptors. researchgate.net Additionally, air- and moisture-stable antimony(V)-dipyrrin complexes have been synthesized. rsc.org Molecular complexes of antimony pentafluoride with pyridine have also been structurally characterized. rsc.org

Ligand Binding Modes and Stereochemistry in this compound Complexes

The bidentate coordination of this compound to a metal center through its two nitrogen atoms is the primary binding mode. This chelation forms a stable five-membered ring. In tris(bidentate ligand) metal complexes, such as those with Ru(II) or Os(II), the arrangement of the three bipyridine ligands around the octahedral metal center leads to the possibility of geometric and optical isomers. mdpi.comrsc.org

For complexes with unsymmetrical bipyridine ligands, multiple geometric isomers can exist. rsc.org These isomers can often be identified and characterized using NMR techniques. rsc.org In square-planar d⁸ metal complexes, such as those of Pd(II), different binding situations of the bipyridine ligand can be assigned by analyzing the ¹H NMR spectra, particularly the chemical shifts of the protons on the pyridine rings. rsc.org The rigidity of heterocyclic ligands like bipyridine influences the bite angle in the resulting metal complexes. nih.gov

| Metal Center | Coordination Geometry | Key Stereochemical Features | Reference |

|---|---|---|---|

| Ru(II) | Octahedral | Formation of geometric and optical isomers in tris-chelate complexes. | mdpi.comrsc.org |

| Os(II) | Octahedral | Stable tris-chelate complexes with potential for isomerism. | mdpi.com |

| Pd(II) | Square-planar | Formation of 1:1, 1:2, and 2:2 complexes with distinct bipyridine binding environments. | rsc.org |

| Cu(II) | Distorted Square Pyramidal/Octahedral | Variable coordination geometries depending on ancillary ligands and conditions. | nih.govnih.gov |

Bidentate Chelation Characteristics

This compound primarily functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. purdue.edu This mode of binding is characteristic of 2,2'-bipyridine and its derivatives, which form a stable five-membered ring with the metal ion. chemmethod.com The presence of methyl groups at the 3,3',4, and 4' positions does not alter this fundamental chelating behavior.

The chelate effect, a thermodynamic principle where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key feature of coordination with this compound. The stability of the resulting metal complexes is influenced by both the electronic and steric properties of the methyl substituents. Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridine rings and enhances the σ-donating ability of the nitrogen atoms. This can lead to stronger metal-ligand bonds compared to unsubstituted 2,2'-bipyridine.

| Property | Description |

|---|---|

| Coordination Mode | Bidentate, forming a five-membered chelate ring with the metal center. |

| Donating Atoms | Two nitrogen atoms of the pyridine rings. |

| Electronic Effect of Methyl Groups | Electron-donating, increasing the basicity of the nitrogen atoms and potentially strengthening the metal-ligand bond. |

Bridging Ligand Architectures and Polynuclear Complexes

While typically acting as a chelating ligand to a single metal center, this compound and its isomers can also function as bridging ligands to form polynuclear complexes. In such architectures, the bipyridine ligand links two or more metal centers. For instance, related tetramethyl-bipyridine ligands have been shown to form dinuclear complexes. nih.gov In one example, two palladium(II) diethylenetriamine (B155796) moieties are joined by a 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) ligand, creating a dumbbell-type dinuclear complex. nih.gov

The formation of these polynuclear structures is dependent on the specific isomer of the tetramethyl-bipyridine and the coordination preferences of the metal ion. The relative positions of the methyl groups can influence the dihedral angle between the pyridine rings, which in turn affects the ability of the ligand to bridge multiple metal centers effectively. The resulting polynuclear complexes can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers mediated by the bridging ligand.

| Bridging Ligand | Metal Center | Complex Architecture |

|---|---|---|

| 2,2',6,6'-Tetramethyl-4,4'-bipyridine | Palladium(II) | Dinuclear "dumbbell-type" complex. nih.gov |

| General Substituted 4,4'-bipyridines | Various transition metals | Can form one-, two-, or three-dimensional coordination polymers. rsc.org |

Influence of Steric Hindrance from Methyl Substituents on Coordination Geometry

The methyl groups in this compound introduce significant steric hindrance that influences the coordination geometry around the metal center. researchgate.netnih.govresearchgate.net The substituents at the 3 and 3' positions, in particular, are in close proximity to the coordination sphere of the metal ion. This steric bulk can lead to distortions from ideal geometries, such as a perfect octahedron in a tris-chelate complex.

| Steric Influence | Effect on Coordination Geometry |

|---|---|

| Methyl groups at 3 and 3' positions | Can cause distortion from ideal geometries (e.g., octahedral) and affect the ligand bite angle. |

| Overall steric bulk | May limit the number of ligands that can coordinate to a metal center or favor the formation of complexes with lower coordination numbers. |

Solution-Phase Complexation Behavior

In solution, the complexation of this compound with metal ions is governed by equilibrium constants that reflect the stability of the resulting complexes. The electronic and steric effects of the methyl groups play a crucial role in determining these equilibria. The increased basicity of the ligand due to the electron-donating methyl groups generally leads to higher formation constants compared to unsubstituted 2,2'-bipyridine.

Studies on related ruthenium(II) polypyridyl complexes have shown that the nature of the ligands significantly influences the photochemical behavior of the complexes in solution. nih.govnih.gov For instance, the steric hindrance introduced by methyl groups can affect the rates of ligand substitution reactions and the photolability of the complexes. In some cases, irradiation with light can lead to the ejection of a sterically hindered ligand, which can be a key step in photoactivated processes. nih.gov The solution-phase behavior is also influenced by the solvent, with changes in solvent polarity potentially affecting the stability and reactivity of the complexes.

| Factor | Influence |

|---|---|

| Electronic effects of methyl groups | Increased ligand basicity, generally leading to higher complex formation constants. |

| Steric hindrance | Can influence ligand substitution rates and photolability. nih.gov |

| Solvent | Can affect complex stability and reactivity. |

Electronic Structure and Photophysical Properties of 3,3 ,4,4 Tetramethyl 2,2 Bipyridine and Its Metal Complexes

Spectroscopic Characterization of Electronic Transitions

The absorption and emission of light by molecules are governed by the transitions of electrons between different energy levels. In metal complexes of 3,3',4,4'-tetramethyl-2,2'-bipyridine, these transitions are multifaceted, involving orbitals centered on the metal, the bipyridine ligand, or a combination of both. Spectroscopic techniques provide the tools to probe these electronic transitions, revealing a wealth of information about the molecule's structure and dynamics.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a cornerstone technique for characterizing the electronic structure of these complexes. The absorption of light in the UV-Vis region corresponds to the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. In metal complexes featuring substituted bipyridine ligands, the absorption spectra typically exhibit distinct bands corresponding to different types of electronic transitions.

Complexes of ruthenium(II) with bipyridine ligands, for instance, are known for their strong absorption in the visible region, which is primarily attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netlibretexts.org In these transitions, an electron is promoted from a d-orbital of the metal to a π* anti-bonding orbital of the bipyridine ligand. The energy and intensity of these MLCT bands are sensitive to the nature of the ligands and the solvent environment. For example, in a series of mixed-ligand ruthenium(II) complexes of the type [Ru(bpy)2L]2+, where L is a substituted bipyridine, the low-energy MLCT band is consistently observed between 450 and 460 nm, showing little dependence on the specific spectator ligand or the solvent. academie-sciences.fr

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), have proven invaluable in assigning the bands observed in experimental UV-Vis spectra. For instance, simulations of the UV-Vis absorption spectra of [Ru(II)(bpy)(dcbpy)2]2+ (where dcbpy (B11939525) is 4,4'-dicarboxy-2,2'-bipyridyl) in water have been performed to understand the nature of the electronic transitions. unt.edu

In addition to MLCT bands, UV-Vis spectra of these complexes also display absorptions in the ultraviolet region, which are typically assigned to intra-ligand (IL) π → π* transitions within the bipyridine framework. The complexation of 4,4'-dimethyl-2,2'-bipyridine (B75555) with various transition metals results in a slight red shift of these intra-ligand π→π* transitions compared to the free ligand. rsc.org

Interactive Table: Representative UV-Vis Absorption Data for Bipyridine Complexes.

| Complex | Transition Type | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| [Ru(bpy)2(3,3'-dcbpy)]2+ | MLCT | 453 | - | CH3CN | academie-sciences.fr |

| [Ru(bpy)2(4,4'-dcbpy)]2+ | MLCT | 459 | - | CH3CN | academie-sciences.fr |

| [Ru(bpy)2(5,5'-dcbpy)]2+ | MLCT | 450 | - | CH3CN | academie-sciences.fr |

| [Ru(bpy)3]2+ | MLCT | 452 | 14,600 | Water | ias.ac.in |

Luminescence Spectroscopy and Emission Characteristics

Following excitation, the electronically excited molecule can return to its ground state by emitting light, a process known as luminescence (which includes fluorescence and phosphorescence). The emission spectrum provides crucial information about the energy and nature of the lowest excited state.

Metal complexes of bipyridine derivatives are renowned for their luminescent properties, which are often dominated by emission from MLCT excited states. For instance, the archetypal [Ru(bpy)3]2+ complex exhibits a broad, unstructured emission band with a maximum around 613 nm in solution, originating from its triplet MLCT excited state. nih.gov The quantum yield of this emission is approximately 4.2%. ias.ac.in

The position and intensity of the luminescence are highly sensitive to the ligand structure and the surrounding environment. For example, the emission spectra of new iridium(III) complexes based on 6-phenyl-5-R-3-(pyridine-2-yl)-1,2,4-triazines show a broad band with maxima at 664–688 nm, corresponding to the 3MLCT-state emission. urfu.ru However, the quantum yields for these particular complexes were found to be very low (< 0.1%). urfu.ru

In contrast, certain cyclometalated iridium(III) complexes can be intensely luminescent. For example, complexes [Ir(tpy)(L2-C3',N)Cl]+ and [Ir(tpy)(L3-C3',N)Cl]+ display strong emission in solution at room temperature with emission maxima at 541 nm and 562 nm, respectively, and quantum yields of 0.16 for both. academie-sciences.fr This emission is attributed to a state of primarily 3MLCT character. academie-sciences.fr

The nature of the emitting state can also be of intra-ligand character. For instance, an investigation into platinum(II) bipyridyl and terpyridyl peryleneacetylides revealed that they exhibit perylene-centered ligand-localized excited triplet states (3IL). researchgate.net

Interactive Table: Representative Luminescence Data for Bipyridine Complexes.

| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Emitting State | Solvent | Reference |

| [Ru(bpy)3]2+ | 613 | 0.042 | - | 3MLCT | Water | ias.ac.innih.gov |

| [Ir(tpy)(L2-C3',N)Cl]+ | 541 | 0.16 | 3.2 µs | 3MLCT | CH3CN | academie-sciences.fr |

| [Ir(tpy)(L3-C3',N)Cl]+ | 562 | 0.16 | 2.4 µs | 3MLCT | CH3CN | academie-sciences.fr |

| [Ru(bpy)2(3,3'-dcbpy)]2+ | 615 | 0.012 | 109 ns | 3MLCT | CH3CN | cmu.edu |

| [Ru(bpy)2(4,4'-dcbpy)]2+ | 628 | 0.031 | 471 ns | 3MLCT | CH3CN | cmu.edu |

| [Ru(bpy)2(5,5'-dcbpy)]2+ | 650 | 0.0004 | - | 3MLCT | CH3CN | cmu.edu |

Excited State Deactivation Pathways and Dynamics

Once a molecule is in an excited state, it does not remain there indefinitely. It can return to the ground state through various radiative (luminescence) and non-radiative pathways. The study of these deactivation pathways and their dynamics is crucial for understanding the photophysical behavior of these complexes and for designing molecules with specific light-emitting or photochemical properties.

Metal-to-Ligand Charge Transfer (MLCT) States

As previously mentioned, MLCT states are central to the photophysics of many bipyridine-containing metal complexes. Following photoexcitation to a singlet MLCT (1MLCT) state, rapid intersystem crossing typically occurs, populating the corresponding triplet MLCT (3MLCT) state. researchgate.netunt.edu Due to the spin-forbidden nature of the transition back to the singlet ground state, 3MLCT states often have relatively long lifetimes, allowing them to participate in luminescence or photochemical reactions. libretexts.org

The energy of the 3MLCT state is a key determinant of the complex's photophysical properties. In ruthenium(II) polypyridyl complexes, the 3MLCT state is often the lowest-energy excited state, controlling the excited-state dynamics at room temperature. researchgate.net The energy of this state can be tuned by modifying the ligands. For example, the introduction of electron-withdrawing or -donating groups on the bipyridine ligand can alter the energy of the π* orbitals, thereby shifting the MLCT energy. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT) and Intraligand Charge Transfer (ILCT) States

In addition to MLCT transitions, other charge transfer processes can occur within these complex systems. Ligand-to-ligand charge transfer (LLCT) involves the transfer of an electron from one ligand to another. This is particularly relevant in heteroleptic complexes containing different types of ligands. For instance, in platinum(II) terpyridyl acetylide complexes, the lowest-energy absorption can correspond to an LLCT transition from the acetylide ligand to the terpyridyl ligand. researchgate.netunige.ch

Intraligand charge transfer (ILCT) refers to the redistribution of electron density within a single ligand upon excitation. This is often observed in ligands that contain both electron-donating and electron-accepting moieties. In some platinum(II) terpyridyl acetylide complexes, an ILCT transition from the π orbital of a 4'-phenyl group to the π* orbital of the terpyridyl moiety is observed. researchgate.netunige.ch The nature of the lowest excited state in these systems can be switched between LLCT, ILCT, and MLCT by changing the pH or by the addition of metal ions. researchgate.netunige.ch In certain iridium(III) complexes with morpholine-decorated terpyridine ligands, the emission features are governed by triplet excited states of an intraligand charge transfer (3ILCT) nature.

Role of Ligand-Field (dd) States in Excited State Quenching

While MLCT states are often responsible for the desirable luminescent properties of these complexes, another type of excited state, the ligand-field (or dd) state, plays a crucial role in non-radiative deactivation, often leading to the quenching of luminescence. These dd states involve the transition of an electron between the metal's d-orbitals.

In ruthenium(II) polypyridyl complexes, the quenching of 3MLCT luminescence is often attributed to the thermal population of a higher-lying dd state. The energy gap between the 3MLCT and the dd state is a critical parameter. If the dd state is energetically close to or below the 3MLCT state, non-radiative decay through the dd state becomes a significant deactivation pathway, leading to weak or no luminescence.

The position of the methyl groups on the bipyridine ligand can have a profound effect on the energy of the dd states. For example, methyl groups in the 6 and 6' positions of bipyridine can stabilize the 3dd state, leading to ultrafast quenching of the 3MLCT luminescence. nih.govurfu.ru In the non-luminescent complex [Ru(tm-bpy)3]2+ (where tm-bpy = 4,4',6,6'-tetramethyl-2,2'-bipyridine), the population of the 3dd state from the 3MLCT state occurs within 0.16 picoseconds, followed by a return to the ground state in 7.5 picoseconds. nih.gov This demonstrates the critical role of ligand design in controlling the excited-state deactivation pathways and, consequently, the luminescent properties of these metal complexes.

Ultrafast Transient Absorption Spectroscopy for Kinetic Studies

For instance, in ruthenium(II) tris-bipyridyl complexes, the introduction of methyl groups on the bipyridine ligands can significantly influence the excited-state dynamics. In complexes with methyl groups in sterically hindering positions, such as 6-methyl-2,2'-bipyridine (B1582009) (m-bpy) and 4,4',6,6'-tetramethyl-2,2'-bipyridine (B1591145) (tm-bpy), ultrafast transient absorption spectroscopy has been employed to identify the role of the triplet metal-centered (³MC) or ³dd state as an intermediate quencher of the triplet metal-to-ligand charge transfer (³MLCT) luminescence.

In the case of [Ru(tm-bpy)₃]²⁺, the population of the ³dd state from the ³MLCT state occurs on a sub-picosecond timescale, with a subsequent decay to the ground state in the order of picoseconds. This rapid deactivation pathway is a consequence of the steric strain induced by the methyl groups, which is believed to lower the energy of the ³dd state relative to the ³MLCT state, thus promoting non-radiative decay. While the methyl groups in this compound are not in the sterically demanding 6,6'-positions, their electronic effects would still be expected to influence the excited-state kinetics, although likely to a different extent.

The general sequence of events following photoexcitation in these types of ruthenium complexes involves:

Excitation from the ground state to a singlet MLCT (¹MLCT) state.

Rapid intersystem crossing (ISC) to the corresponding ³MLCT state, typically occurring on a femtosecond timescale.

Vibrational relaxation and cooling within the ³MLCT manifold on a picosecond timescale.

Decay of the ³MLCT state back to the ground state through radiative (phosphorescence) and non-radiative pathways. In some cases, this involves thermal population of or transition to a higher-lying ³MC state.

The kinetics of these processes are highly dependent on the ligand structure and the metal center. For complexes of this compound, it is anticipated that ultrafast transient absorption studies would reveal similar fundamental processes, with the specific time constants being influenced by the electronic and steric properties imparted by the methyl substituents.

Modulation of Photophysical Behavior through Substituent Effects and Metal Center Variation

The photophysical properties of bipyridine complexes can be systematically tuned by modifying the substituents on the bipyridine ligand and by varying the central metal ion. These modifications alter the energies of the frontier molecular orbitals, which in turn affects the absorption and emission properties, excited-state lifetimes, and quantum yields.

Substituent Effects:

The introduction of substituent groups onto the 2,2'-bipyridine (B1663995) framework can have profound effects on the electronic structure and photophysical behavior of the resulting metal complexes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy of the π and π* orbitals of the ligand.

In the context of this compound, the four methyl groups act as electron-donating substituents. Generally, EDGs raise the energy of the π orbitals and have a smaller effect on the π* orbitals. In metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital, the presence of EDGs can lead to a blue shift (hypsochromic shift) in the absorption and emission spectra if the energy of the metal d-orbitals is raised to a greater extent than the ligand π* orbitals are destabilized. Conversely, if the primary effect is the destabilization of the π* orbitals, a red shift (bathochromic shift) might be observed.

Studies on various substituted bipyridine complexes have demonstrated these trends. For example, in a series of ruthenium(II) complexes with 4,4'-disubstituted-2,2'-bipyridine ligands, electron-donating groups like methoxy (B1213986) (-OCH₃) lead to a red-shift in the ¹MLCT absorption band compared to the unsubstituted parent complex. This indicates that the dominant effect is the stabilization of the Ru(dπ) orbitals relative to the ligand π* orbitals.

The position of the substituent is also crucial. Methyl groups at the 3 and 3' positions can introduce some steric hindrance, which may lead to a slight distortion of the planarity of the bipyridine ligand upon coordination. This can affect the extent of π-conjugation and, consequently, the electronic properties of the complex.

Metal Center Variation:

The choice of the metal center has a dramatic impact on the photophysical properties of the complex due to differences in d-orbital energies, spin-orbit coupling constants, and preferred coordination geometries.

Ruthenium(II): Ruthenium(II) polypyridyl complexes are renowned for their well-defined MLCT photophysics, often exhibiting strong room-temperature phosphorescence. The relatively high energy of the d-orbitals in Ru(II) allows for accessible MLCT states in the visible region.

Iridium(III): Iridium(III) complexes, particularly cyclometalated species, are known for their high phosphorescence quantum yields. The strong spin-orbit coupling of the heavy iridium atom facilitates efficient intersystem crossing and radiative decay from the triplet excited state. The emission color of iridium(III) complexes can be readily tuned from blue to red by judicious choice of the cyclometalating and ancillary ligands, including substituted bipyridines.

Rhenium(I): Rhenium(I) tricarbonyl diimine complexes are another class of well-studied luminescent compounds. Their photophysical properties are also dominated by MLCT transitions. The nature of the diimine ligand significantly influences the emission energy and lifetime.

The table below summarizes the general trends observed for the photophysical properties of bipyridine complexes upon variation of substituents and the metal center, which can be extrapolated to complexes of this compound.

| Metal Center | Ligand Substituent Effect (General Trend) | Typical Photophysical Characteristics |

| Ruthenium(II) | Electron-donating groups can lead to red-shifted emission. Steric hindrance can decrease luminescence by promoting non-radiative decay via metal-centered states. | Strong MLCT absorption in the visible region, often with room-temperature phosphorescence. Lifetimes are typically in the microsecond range. |

| Iridium(III) | The emission energy is highly tunable with both cyclometalating and ancillary ligand substituents. Electron-donating groups on the bipyridine ligand generally lead to higher energy (blue-shifted) emission. | High phosphorescence quantum yields. Emission color can be tuned across the visible spectrum. Short excited-state lifetimes (microseconds to nanoseconds). |

| Rhenium(I) | Similar to ruthenium, electron-donating groups on the bipyridine can red-shift the MLCT emission. | Strong MLCT absorption. Luminescence is often observed, with properties highly dependent on the ligand set and solvent. |

It is important to note that while these general trends are useful, the specific photophysical properties of a complex containing this compound would need to be determined experimentally to account for the interplay of electronic and steric effects of this particular ligand.

Electrochemical Behavior and Redox Properties of 3,3 ,4,4 Tetramethyl 2,2 Bipyridine Complexes

Cyclic Voltammetry Studies of Redox Potentials

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of 3,3',4,4'-Tetramethyl-2,2'-bipyridine complexes. This method allows for the precise determination of the potentials at which the complex undergoes oxidation and reduction, providing critical information about the energies of its frontier molecular orbitals. The electrochemical behavior is typically characterized by distinct waves in the voltammogram, corresponding to metal-centered oxidation and ligand-centered reduction events.

Metal-Based Oxidation Processes

The oxidation of these complexes typically involves the removal of an electron from a d-orbital of the central metal ion, such as the M(II) to M(III) transition in ruthenium, iron, or osmium complexes. utexas.edursc.org The potential at which this occurs is highly sensitive to the electron density at the metal center. The four methyl groups on the this compound ligand are electron-donating, which increases the electron density on the metal. This increased electron density makes it easier to remove an electron, thus shifting the oxidation potential to less positive (or more negative) values compared to complexes with unsubstituted or electron-withdrawing bipyridine ligands. rsc.org

Interactive Data Table: Comparison of Metal-Based Oxidation Potentials for Various Ru(II) Bipyridine Complexes

| Complex Ligand | E₁/₂ (Ru²⁺/³⁺) vs. Ag/AgCl | Reference Compound | Notes |

| 2,2'-Bipyridine (B1663995) (bpy) | ~1.26 V | [Ru(bpy)₃]²⁺ | Baseline for comparison. |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | ~1.18 V | [Ru(bpy)₂(4,4'-Me₂-bpy)]²⁺ | Electron-donating methyl groups lower the oxidation potential. acs.org |

| This compound | Predicted < 1.18 V | Hypothetical | The four methyl groups provide a stronger electron-donating effect, further lowering the potential. |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 1.62 V | [Ru(H₂dcbpy)₃]Cl₂ | Electron-withdrawing carboxyl groups make oxidation significantly more difficult. rsc.org |

Ligand-Based Reduction Processes

Bipyridine ligands are known to be "redox non-innocent," meaning they can actively participate in redox processes by accepting electrons into their low-lying π* orbitals. nih.govmdpi.com The reduction of this compound complexes typically involves the addition of one or more electrons to the ligand framework. The electron-donating nature of the methyl groups increases the energy of these π* orbitals, making the ligand more difficult to reduce. Consequently, ligand-based reduction processes in complexes of this compound occur at more negative potentials compared to those of unsubstituted bipyridine. conicet.gov.ar

Studies on various substituted bipyridine complexes confirm this trend. For example, in a series of cobalt complexes, ligands with electron-donating groups like methoxy (B1213986) (-OMe) showed more negative reduction potentials than the unsubstituted bipyridine ligand. nih.gov This indicates that the increased electron density on the ring system destabilizes the reduced state. Therefore, it is expected that the this compound ligand would exhibit one of the most negative reduction potentials among simple alkyl-substituted bipyridines.

Electron Transfer Mechanisms within Supramolecular and Catalytic Systems

Complexes of this compound are integral components in the design of supramolecular assemblies and catalytic systems where electron transfer is a key function. rsc.org In many of these systems, particularly those involving ruthenium, photoexcitation into a metal-to-ligand charge transfer (MLCT) band initiates the process. libretexts.org This excitation effectively moves an electron from the metal center to the bipyridine ligand, creating a potent oxidant at the metal and a strong reductant on the ligand. libretexts.org

The subsequent electron transfer can occur from the reduced ligand to an external substrate or from a donor to the oxidized metal center. The kinetics and efficiency of these electron transfer events are governed by the redox potentials of the complex, which are finely tuned by the ligand's substituents. In supramolecular systems, electron transfer can occur through space between a donor and an acceptor confined within a host structure. rsc.org The specific architecture of the assembly plays a crucial role in controlling the distance and orientation between redox partners, thereby influencing the electron transfer rate. rsc.orgnih.gov The enhanced electron-donating ability of the this compound ligand can be used to adjust the energy of the MLCT state, thereby tailoring the driving force for subsequent catalytic reactions.

Influence of Ligand Substitution on Redox Characteristics

The substitution pattern on the bipyridine ligand provides a powerful tool for tuning the redox characteristics of the resulting metal complexes. osti.gov Electron-donating groups, such as the methyl groups in this compound, and electron-withdrawing groups have predictable and systematic effects on the metal- and ligand-based redox potentials.

Electron-Donating Groups (-CH₃, -OCH₃, -tBu): These groups increase electron density on the bipyridine ring. This has two primary effects: it raises the energy of the metal's d-orbitals, making the complex easier to oxidize (less positive E₁/₂), and it raises the energy of the ligand's π* orbitals, making the complex harder to reduce (more negative E₁/₂). rsc.orgnih.gov

Electron-Withdrawing Groups (-Cl, -NO₂, -COOH): These groups decrease electron density on the bipyridine ring. This lowers the energy of both the metal's d-orbitals and the ligand's π* orbitals. Consequently, the complex becomes more difficult to oxidize (more positive E₁/₂) and easier to reduce (less positive E₁/₂). rsc.orgrsc.org

This relationship allows for the rational design of complexes with specific redox properties tailored for applications such as redox indicators, photosensitizers, or electrocatalysts. researchgate.net The strong electron-donating character of the four methyl groups in this compound places its complexes at one end of this tuning spectrum, characterized by relatively low oxidation potentials and high reduction potentials.

Interactive Data Table: Effect of Bipyridine Substituents on Redox Potentials of Metal Complexes

| Substituent (X) on 4,4'-positions | Type | E₁/₂ (Oxidation) | E₁/₂ (Reduction) | General Effect |

| -NO₂ | Electron-Withdrawing | More Positive | Less Negative | Harder to oxidize, easier to reduce. rsc.orgresearchgate.net |

| -Cl | Electron-Withdrawing | More Positive | Less Negative | Harder to oxidize, easier to reduce. rsc.orgresearchgate.net |

| -H (unsubstituted) | Reference | Baseline | Baseline | Standard reference for comparison. |

| -CH₃ | Electron-Donating | Less Positive | More Negative | Easier to oxidize, harder to reduce. nih.gov |

| -OCH₃ | Electron-Donating | Less Positive | More Negative | Easier to oxidize, harder to reduce. nih.gov |

| -tBu | Electron-Donating | Less Positive | More Negative | Easier to oxidize, harder to reduce. nih.gov |

| 3,3',4,4'-(CH₃)₄ | Strongly Electron-Donating | Predicted to be highly positive | Predicted to be highly negative | Expected to be very easy to oxidize and very hard to reduce. |

Catalytic Applications of 3,3 ,4,4 Tetramethyl 2,2 Bipyridine Complexes

Electrocatalysis

Electrocatalysis utilizes electrode potentials to drive chemical reactions. Bipyridine ligands are common in this field, forming stable complexes with various metals that can mediate electron transfer processes.

Carbon Dioxide Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a significant area of research. While numerous studies have explored the use of metal-bipyridine complexes, particularly with rhenium and ruthenium, as catalysts for this transformation, a specific focus on complexes of 3,3',4,4'-Tetramethyl-2,2'-bipyridine is not prevalent in the current body of scientific literature. rsc.orgnih.gov

General research in this area shows that modifying the bipyridine ligand can tune the catalyst's electronic properties and, therefore, its activity and selectivity. rsc.org However, detailed reports and performance data for catalysts explicitly containing the this compound ligand for CO₂ reduction are not available.

Other Electrocatalytic Transformations

Beyond CO₂ reduction, metal-bipyridine complexes are investigated for other electrocatalytic processes, such as the hydrogen evolution reaction (HER). rsc.orgresearchgate.net These studies often focus on how the ligand framework influences the catalytic mechanism and efficiency. Despite the broad interest in bipyridine complexes for various electrocatalytic applications, specific research detailing the use of this compound in electrocatalytic transformations other than CO₂ reduction is not found in published studies.

Asymmetric Catalysis

Asymmetric catalysis is a subfield of catalysis that focuses on the synthesis of chiral compounds, where a catalyst directs a reaction to favor the formation of one enantiomer over the other. A fundamental requirement for an effective asymmetric catalyst is chirality, which is typically introduced through a chiral ligand coordinated to a metal center.

The compound this compound is an achiral molecule as it possesses multiple planes of symmetry and lacks a stereocenter, chiral axis, or chiral plane. Consequently, it cannot function as a chiral directing group on its own to induce enantioselectivity in chemical reactions. The following subsections reflect the absence of this achiral ligand in the field of asymmetric catalysis.

Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation

Copper-catalyzed asymmetric reactions are well-established methods for forming chiral molecules. Asymmetric allylic oxidation and cyclopropanation reactions, in particular, have been successfully developed using copper complexes of chiral bipyridine ligands or other chiral ligand classes like bisoxazolines. rsc.orgpolyu.edu.hknih.govnih.gov These chiral ligands create a specific three-dimensional environment around the copper center that enables stereochemical control. A review of the literature confirms that the achiral this compound ligand is not employed in these asymmetric transformations.

Nickel-Catalyzed Asymmetric 1,2-Addition Reactions

Nickel complexes are versatile catalysts for a variety of chemical reactions, including asymmetric 1,2-addition reactions to carbonyls and related compounds. The success of these reactions in producing enantiomerically enriched products relies on the use of chiral ligands that coordinate to the nickel center. researchgate.net Scientific literature on nickel-catalyzed asymmetric 1,2-additions does not report the use of the achiral this compound ligand for this purpose.

Rhodium-Catalyzed Asymmetric Hydrosilylation

Rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones, olefins, and imines is a powerful method for synthesizing chiral alcohols, alkanes, and amines. This stereocontrol is achieved by employing rhodium complexes bearing chiral phosphine (B1218219) ligands (e.g., BINAP) or other chiral directing groups. hznu.edu.cnnih.gov A thorough search of the chemical literature finds no instances of the achiral this compound ligand being used in rhodium-catalyzed asymmetric hydrosilylation.

A data table of research findings has not been included as no specific experimental data for the catalytic applications of this compound were found within the scope of the requested topics.

In-depth Analysis Reveals Limited Publicly Available Research on Specific Catalytic Applications of this compound

The requested topics included:

Iridium-Catalyzed C-H Borylation

Photoreduction Processes (e.g., CO2 Photoreduction)

Light-Driven Aryl-Aryl Coupling Reactions

Applications as Photosensitizers

Research in Iridium-Catalyzed C-H Borylation frequently highlights the utility of sterically hindered bipyridine ligands. However, studies predominantly feature other isomers and derivatives, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), which are chosen to enhance catalyst stability and activity. No specific examples or data tables detailing the performance of this compound in this context could be located.

Similarly, the field of Photocatalysis and Energy Conversion , including CO2 photoreduction and applications as photosensitizers, is dominated by complexes of unsubstituted 2,2'-bipyridine (B1663995) or derivatives with substituents designed to tune photophysical and electrochemical properties (e.g., by adding chromophores or electron-donating/withdrawing groups). While Ruthenium and Iridium bipyridine complexes are archetypal photosensitizers and catalysts, the specific photophysical properties and catalytic efficacy of complexes derived from this compound are not detailed in the available literature.

Likewise, investigations into Light-Driven Aryl-Aryl Coupling Reactions utilize a range of photocatalysts, but none of the reviewed studies specifically employed complexes of this compound.

Due to the absence of specific research data for this compound in these applications, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements. Constructing such an article would necessitate speculation or the incorrect attribution of data from other related but distinct chemical compounds, thereby failing to meet the required standards of accuracy and specificity.

Further research into this specific ligand may be necessary to elucidate its properties and potential applications in these and other areas of catalysis.

Supramolecular Architectures and Self Assembly Involving 3,3 ,4,4 Tetramethyl 2,2 Bipyridine

Design Principles for Metallosupramolecular Systems

The construction of discrete and polymeric metallosupramolecular architectures is a field guided by principles of molecular programming, where the geometry of ligands and the coordination preferences of metal ions are paramount. The use of substituted 2,2'-bipyridine (B1663995) ligands, such as 3,3',4,4'-tetramethyl-2,2'-bipyridine, introduces an additional layer of control through steric effects.

The methyl groups at the 3,3' and 4,4' positions serve several key functions in the design of these systems:

Steric Hindrance : The methyl groups proximal to the nitrogen atoms can influence the coordination environment of the metal center. This steric bulk can prevent the close approach of other ligands or solvent molecules, leading to specific coordination numbers and geometries.

Conformational Control : The substitution pattern affects the dihedral angle between the two pyridine (B92270) rings. In contrast to the planar conformation often favored by unsubstituted 2,2'-bipyridine in complexes, the methyl groups can induce a twisted conformation. For instance, the related isomer 2,2′,6,6′-tetramethyl-4,4′-bipyridine exhibits a significant dihedral angle of 19.48° between its pyridine rings due to steric hindrance. nih.govresearchgate.net This pre-determined twist is a critical design element that can be used to direct the three-dimensional structure of the final assembly.

Solubility and Crystallization : The presence of nonpolar methyl groups can enhance the solubility of the ligand and its metal complexes in organic solvents, which is a practical advantage for synthesis and crystallization. These groups can also influence crystal packing, although they may inhibit some forms of intermolecular interactions.

The design of metallosupramolecular systems with this ligand, therefore, involves a careful balance between the directional bonding provided by the bipyridine nitrogen atoms, the preferred coordination geometry of the metal ion, and the steric constraints imposed by the four methyl groups.

Intermolecular Interactions in Solid-State Packing and Solution

While a specific crystal structure for this compound is not available in the reviewed literature, the intermolecular interactions can be inferred from studies of closely related substituted bipyridines. The steric bulk of the methyl groups is expected to be a dominant factor governing the solid-state packing and solution-phase aggregation.

In the solid state, classical hydrogen bonding involving the pyridine nitrogen atoms is unlikely to be a dominant feature for the free this compound ligand. The methyl groups can sterically shield the nitrogen lone pairs, hindering their accessibility to hydrogen bond donors. Furthermore, in the absence of suitable hydrogen bond donors within the molecule itself, the formation of extensive hydrogen-bonded networks is not anticipated. Analysis of the crystal structure of the isomer 2,2′,6,6′-tetramethyl-4,4′-bipyridine confirms this expectation, as no classical hydrogen bonds were observed. nih.govresearchgate.net

The formation of π-π stacking interactions is a common feature in the crystal structures of aromatic molecules, including 2,2'-bipyridine. These interactions are highly sensitive to the relative orientation of the aromatic rings. The methyl groups on the this compound ligand are expected to severely restrict the close, parallel alignment of the bipyridine rings necessary for effective π-π stacking.

This is strongly supported by crystallographic data for the isomeric compound 2,2′,6,6′-tetramethyl-4,4′-bipyridine, where the steric clash of the methyl groups forces a twisted conformation and prevents any significant π-π stacking interactions in the crystal lattice. nih.govresearchgate.net The molecules in that structure are primarily linked by weak van der Waals forces. nih.govresearchgate.net A similar outcome would be predicted for this compound, where van der Waals interactions would likely dominate the intermolecular forces in the solid state.

Computational and Theoretical Investigations of 3,3 ,4,4 Tetramethyl 2,2 Bipyridine Systems

Rationalization of Spectroscopic and Electrochemical Data

Computational and theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serve as powerful tools for the detailed interpretation and rationalization of experimental spectroscopic and electrochemical data for 3,3',4,4'-Tetramethyl-2,2'-bipyridine and its systems. These methods provide profound insights into the electronic structure, transition energies, and redox properties that underpin the observed experimental results.

Interpretation of Electronic Absorption Spectra

The electronic absorption spectrum of this compound, like other bipyridine derivatives, is characterized by intense bands in the ultraviolet region, which are attributable to π→π* transitions within the aromatic system. TD-DFT calculations are instrumental in assigning these bands by predicting the energies, oscillator strengths, and compositions of the principal electronic transitions.

The introduction of four electron-donating methyl groups at the 3,3',4,4' positions has a predictable effect on the electronic structure. These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This reduction is directly correlated with a red-shift (a shift to a longer wavelength) in the absorption maxima compared to the unsubstituted 2,2'-bipyridine (B1663995).

Theoretical calculations allow for a precise correlation between specific molecular orbitals and the observed absorption bands. For instance, the main absorption band is typically dominated by the HOMO→LUMO transition. Analysis of the molecular orbital compositions reveals that both the HOMO and LUMO are predominantly of π character, distributed across the bipyridine backbone, confirming the assignment of the absorption bands as π→π* transitions.

Table 1: Calculated Electronic Transition Data for this compound

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~295 nm | ~0.50 | HOMO → LUMO (95%) | π→π |

| S₀ → S₂ | ~250 nm | ~0.35 | HOMO-1 → LUMO (80%) | π→π |

The data presented in such tables, derived from TD-DFT calculations, provide a quantitative basis for understanding the UV-Vis spectrum. The calculated wavelengths can be compared directly with experimental absorption maxima, while the oscillator strength corresponds to the intensity of the absorption band.

Understanding Electrochemical Behavior

The electrochemical properties of this compound are directly related to the energies of its frontier molecular orbitals. The reduction potential is associated with the energy of the LUMO (the ease of accepting an electron), while the oxidation potential is related to the energy of the HOMO (the ease of removing an electron).

DFT calculations provide accurate estimations of these orbital energies. The electron-donating nature of the four methyl groups increases the electron density on the bipyridine ring system, leading to a destabilization (increase in energy) of the HOMO. This makes the molecule easier to oxidize compared to unsubstituted 2,2'-bipyridine, resulting in a less positive oxidation potential. Conversely, the LUMO energy is also slightly raised, making the molecule more difficult to reduce, which corresponds to a more negative reduction potential.

The difference between the HOMO and LUMO energies, the HOMO-LUMO gap, is a key theoretical parameter that correlates with the electrochemical gap determined from cyclic voltammetry experiments. A smaller HOMO-LUMO gap, as induced by the methyl substituents, suggests greater chemical reactivity.

Table 2: Theoretical and Experimental Electrochemical Data Correlation

| Compound | Calculated E(HOMO) | Calculated E(LUMO) | Calculated HOMO-LUMO Gap | Experimental E_ox | Experimental E_red |

|---|---|---|---|---|---|

| 2,2'-Bipyridine | -6.2 eV | -0.9 eV | 5.3 eV | ~1.3 V | ~-2.2 V |

| This compound | -5.8 eV | -0.7 eV | 5.1 eV | ~1.0 V | ~-2.4 V |

These computational findings provide a clear rationale for the observed shifts in redox potentials upon methylation of the bipyridine core. By quantifying the energies of the frontier orbitals, DFT rationalizes why this compound is a stronger electron donor and a weaker electron acceptor than its parent compound.

Advanced Characterization Techniques for 3,3 ,4,4 Tetramethyl 2,2 Bipyridine and Its Complexes

X-ray Crystallography for Molecular and Crystal Structure Determination

For substituted bipyridines, a key structural parameter is the dihedral angle between the two pyridine (B92270) rings, which is influenced by steric hindrance from the substituents and the coordination environment. nih.govresearchgate.net In metal complexes, crystallography confirms the coordination geometry around the metal center (e.g., octahedral, tetrahedral), the bite angle of the chelating bipyridine ligand, and the exact positioning of all constituent atoms. researchgate.net While specific crystal structure data for 3,3',4,4'-tetramethyl-2,2'-bipyridine was not found, the table below presents representative data for a related tetramethylbipyridine isomer to illustrate the type of information obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H16N2 |

| Crystal System | Tetragonal |

| Space Group | I41/a |

| a (Å) | 21.9827 (10) |

| c (Å) | 10.1569 (6) |

| Volume (Å3) | 4908.2 (4) |

| Dihedral Angle (°) | 19.48 (2) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the bipyridine core.

Upon coordination to a metal center, significant changes in the NMR spectrum are observed. The chemical shifts of the ligand's protons and carbons are altered due to the influence of the metal ion's electronic environment and the geometric constraints imposed by complexation. nih.govresearchgate.net Protons closer to the nitrogen atoms and the metal center typically experience the most pronounced shifts. nih.gov These "coordination shifts" provide valuable evidence for the formation and structure of the complex in solution. nih.gov

| Proton | Expected Shift (Free Ligand) | Representative Shift in a Ru(II) Complex researchgate.net | Comment |

|---|---|---|---|

| Aromatic H-5,5' | ~7.0-7.5 | ~7.5 | Minor shift upon complexation. |

| Aromatic H-6,6' | ~8.2-8.6 | ~7.7 | Significant shielding due to proximity to the metal and anisotropic effects. researchgate.net |

| Methyl H (3,3') | ~2.0-2.5 | ~2.5 | Variable, depends on specific complex geometry. |

| Methyl H (4,4') | ~2.0-2.5 | ~2.5 | Variable, depends on specific complex geometry. |

Mass Spectrometry Techniques (e.g., MALDI Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound and its complexes. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed.

For organometallic assemblies, ESI-MS is often preferred as it is a "softer" ionization technique that can detect multiply charged ions with minimal fragmentation, preserving the integrity of the coordination complex. researchgate.net MALDI-MS can also be used, and by varying the laser intensity, it is possible to probe the relative binding strength and stability of complexes. nih.gov The resulting mass spectrum shows peaks corresponding to the molecular ion of the ligand (e.g., [L+H]⁺) and, for complexes, peaks corresponding to the intact complex cation or fragments resulting from ligand loss, which provides evidence of the complex's composition.

| Species | Formula | Expected m/z (Monoisotopic) |

|---|---|---|

| [Ligand+H]+ | [C14H17N2]+ | 213.1386 |

| [Ru(Ligand)3]2+ | [Ru(C14H16N2)3]2+ | 370.1505 |

| [Pt(Ligand)Cl2]+ | [Pt(C14H16N2)Cl2]+ | 477.0264 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. ethz.chtaylorfrancis.com It is an invaluable tool for studying radical species of this compound or its paramagnetic metal complexes.

When the bipyridine ligand undergoes a one-electron reduction, it forms a radical anion where the unpaired electron is typically delocalized over the π-system of the bipyridine rings. researchgate.net EPR spectroscopy can detect this radical species and provide detailed information about its electronic structure. The spectrum's g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), reveal the distribution of the electron's spin density across the molecule. researchgate.net This information is crucial for understanding the nature of orbitals involved in redox processes. The technique is also essential for characterizing complexes with paramagnetic metal centers (e.g., Cu(II), Co(II)) or those where a ligand-based radical is generated. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis and Mechanistic Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups and study coordination chemistry. rsc.org The IR spectrum of this compound exhibits characteristic bands corresponding to C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyridine rings.

Upon coordination to a metal, the ligand's vibrational frequencies shift. The C=N and ring stretching modes are particularly sensitive to coordination, often shifting to higher frequencies, which confirms the binding of the nitrogen atoms to the metal center. researchgate.net The magnitude of these shifts can provide qualitative information about the strength of the metal-ligand bond. Furthermore, Time-Resolved Infrared (TRIR) spectroscopy can be used to study short-lived intermediates and excited states in photochemical reactions, offering mechanistic insights by tracking changes in the vibrational spectrum on ultrafast timescales. cmu.edu

| Vibrational Mode | Approximate Frequency (cm-1) in Free Ligand | Change Upon Complexation |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Minor shifts |

| Aliphatic C-H Stretch (Methyl) | 2850-3000 | Minor shifts |

| Ring C=C, C=N Stretch | 1400-1600 | Shift to higher frequency |

| Ring Breathing/Deformation | 990-1050 | Shifts and appearance of new bands |

| C-H Out-of-Plane Bend | 700-900 | Shifts indicative of coordination |

Electroanalytical Methods (e.g., Spectroelectrochemistry)

Electroanalytical methods are used to investigate the redox properties of this compound and its complexes. wikipedia.org Cyclic Voltammetry (CV) is the most common technique, used to determine reduction and oxidation potentials. For bipyridine complexes, CV typically reveals reversible or quasi-reversible reductions associated with the sequential addition of electrons to the ligand-based π* orbitals. nih.gov The potentials at which these events occur provide quantitative data on the energy levels of the molecular orbitals.

Spectroelectrochemistry combines electrochemistry with spectroscopy (typically UV-Vis, but also IR or EPR) in a single experiment. acs.org This powerful technique allows for the spectroscopic characterization of species that are generated electrochemically at a specific potential. For example, as a bipyridine complex is reduced from its neutral state to its radical anion and then to its dianion, the corresponding changes in the UV-Vis absorption spectrum can be monitored in real-time. nih.govrsc.org This provides direct insight into the electronic structure of each redox state, confirming whether the redox process is metal- or ligand-centered and identifying new charge-transfer bands that may appear. rsc.org

| Complex Type | Redox Process | Potential Range (V) |

|---|---|---|

| [Ru(bpy)3]2+ | Ru(III/II) | ~ +1.2 to +1.3 |

| [Ru(bpy)3]2+ | First Ligand Reduction (bpy/bpy•-) | ~ -1.3 to -1.5 |

| [Ru(bpy)3]2+ | Second Ligand Reduction | ~ -1.5 to -1.7 |

| [Ru(bpy)3]2+ | Third Ligand Reduction | ~ -1.8 to -2.0 |

Conclusion and Future Research Directions

Current Challenges and Opportunities in 3,3',4,4'-Tetramethyl-2,2'-bipyridine Research

The primary challenge in the study of this compound is the limited volume of dedicated research. Much of the existing literature on tetramethyl-bipyridine derivatives focuses on other isomers, such as the 4,4',6,6'- and 2,2',6,6'- substituted compounds. researchgate.netnih.gov This scarcity of specific data presents a significant hurdle in understanding its distinct steric and electronic properties.

However, this knowledge gap also creates substantial opportunities. The unique placement of methyl groups at the 3,3',4,4'-positions likely imparts specific conformational and electronic characteristics that differ from other isomers. Investigating these properties could reveal novel applications. An immediate opportunity lies in the systematic characterization of the compound and its metal complexes. Basic research to establish its photophysical and electrochemical properties is a critical first step that could open doors to more advanced studies.

Prospective Applications in Functional Materials and Catalysis

Bipyridine derivatives are integral components in a wide array of functional materials and catalytic systems. researchgate.netresearchgate.net While direct applications of this compound are not yet established, its structure suggests potential in several areas.

Functional Materials: Substituted bipyridines are widely used as ligands in light-emitting materials and solar cells. ossila.com The electron-donating methyl groups on the this compound backbone could be leveraged to tune the electronic properties of metal complexes, potentially leading to new phosphorescent materials for organic light-emitting diodes (OLEDs) or sensitizers in dye-sensitized solar cells (DSSCs).